molecular formula C12H11N5 B1666361 9-Benzyladenine CAS No. 4261-14-7

9-Benzyladenine

Cat. No.: B1666361
CAS No.: 4261-14-7
M. Wt: 225.25 g/mol
InChI Key: MRHCSNNEUHXNIC-UHFFFAOYSA-N
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Description

9-Benzyladenine is a compound identified for R&D use . It is not advised for medicinal, household, or other uses .


Synthesis Analysis

An improved synthesis of this compound has been reported . The target compound was synthesized by condensation of 1-benzyl-4-cyano-5-methoxymethyleneimino-imidazole (14) with guanidine .


Molecular Structure Analysis

The molecular formula of this compound is C12H11N5 . Its molecular weight is 225.25 g/mol . The InChI is InChI=1S/C12H11N5/c13-11-10-12 (15-7-14-11)17 (8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2, (H2,13,14,15) .


Chemical Reactions Analysis

The synthesis of this compound involves a variety of reactions . The target compound was synthesized by condensation of 1-benzyl-4-cyano-5-methoxymethyleneimino-imidazole (14) with guanidine .


Physical And Chemical Properties Analysis

This compound is a solid compound with an off-white color . Its molecular weight is 225.25 g/mol . The compound has a density of 1.4±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Modeling

  • 9-Benzyladenine is utilized as a heterocyclic base model for physicochemical comparisons with adenosine, important in nucleic acids research. It is synthesized from acyclic precursors, offering a convenient method for chemists and biochemists (Hosmane & Sun, 1999).
  • An improved synthesis method for this compound, serving as a model for biologically significant adenine nucleosides, has been developed, enhancing its accessibility for research purposes (Sun & Hosmane, 2001).

Biological and Plant Research

  • In studies on Spathiphyllum floribundum, this compound's uptake and conversion into derivatives were monitored, contributing to understanding plant cytokinin metabolism and acclimatization issues (Werbrouck et al., 1995).
  • It's compared with other cytokinins for its effectiveness in plant bioassays, contributing to knowledge in plant physiology and biochemistry (Gasque, 1982).
  • This compound derivatives have been identified as inhibitors in inflammatory responses in guinea-pigs, opening avenues for research in immunology and pharmacology (Wojnar & Brittain, 1975).

Metabolic Studies

  • Metabolism studies show that this compound undergoes N1-oxide formation and N-debenzylation across various species, shedding light on its metabolic pathways in different organisms (Lam et al., 1987).

Analytical Chemistry

  • Solid phase extraction and HPLC methods have been developed for the quantitative determination of this compound, contributing to advancements in analytical chemistry techniques (Liu & Gorrod, 1997).

Tissue Culture

  • This compound's effect on in vitro shoot and root production in micropropagated Spathiphyllum floribundum was compared with other cytokinins, highlighting its potential in plant tissue culture applications (Werbrouck et al., 2008).

Horticulture

  • The application of Benzyladenine in horticulture is shown in extending the vase life of cut Eustoma flowers, demonstrating its role in post-harvest quality improvement (Asil & Karimi, 2010).

Biomedical Research

  • This compound derivatives have been studied for their anti-inflammatory and PDE4-inhibiting properties, providing insights into potential therapeutic applications (Boichot et al., 2000).

Mechanism of Action

Target of Action

9-Benzyladenine is a synthetic cytokinin, a class of plant growth substances that promote cell division . The primary targets of this compound are the cells in plants. It stimulates protein biosynthesis, generally increasing cell division .

Mode of Action

This compound interacts with its targets by stimulating cell division . It acts as a synthetic cytokinin, a type of plant hormone that promotes cell division and influences various developmental processes, including the stimulation of shoot and bud growth .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to cell division and growth. By acting as a cytokinin, this compound influences the regulation of the cell cycle and promotes the transition from the G1 phase to the S phase . This leads to an increase in cell division and, consequently, plant growth .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It has been found that this compound is extensively N1-oxidised by animal hepatic microsomes .

Result of Action

The result of this compound’s action is the promotion of plant growth and development. It sets blossoms and stimulates fruit richness by stimulating cell division . It also improves the quality of fruits and extends the post-harvest life of green vegetables .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found to be slightly mobile in the environment .

Safety and Hazards

9-Benzyladenine is for R&D use only and is not advised for medicinal, household, or other uses . In case of inhalation, move the victim into fresh air . If not breathing, give artificial respiration and consult a doctor immediately . Avoid dust formation, breathing mist, gas, or vapors .

Future Directions

The synthesis of 9-Benzyladenine has been improved, which is a model for a variety of biologically and therapeutically significant adenine nucleosides . This suggests that there is ongoing research into the potential applications of this compound and its derivatives .

Biochemical Analysis

Biochemical Properties

9-Benzyladenine interacts with various enzymes, proteins, and other biomolecules. It is known to be an inhibitor of respiratory kinase in plants . It also shows a stimulatory effect on antioxidative enzyme activity, as well as reduced glutathione and thiol group content .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it influences cell function by decreasing membrane phospholipid peroxidation and exhibiting protective properties against malondialdehyde production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is particularly toxic to the pancreatic, insulin-producing beta cells in mammals .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, in a study on the diurnal changes in DNA and Chlorophyll contents per chloroplast and chloroplast replication in primary leaves of bean plants, it was found that the application of this compound shifted the start of chloroplast replication by 6 hours compared to that in untreated controls .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to undergo extensive N1-oxidation in animal hepatic microsomes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied in kiwifruit cultured on solid and liquid media. It was found that there was a gradual decrease of this compound content from the basal to the apical segment .

Subcellular Localization

It is known that at least a part of cytokinin perception, which includes this compound, occurs in the endoplasmic reticulum .

Properties

IUPAC Name

9-benzylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHCSNNEUHXNIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195371
Record name 9-Benzyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813376
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4261-14-7
Record name 9-(Phenylmethyl)-9H-purin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4261-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Benzyladenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Benzyladenine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35649
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Benzyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Adenine (1 mmol) in DMF was treated with sodium hydride (1.2 mmol) followed by benzyl bromide (1.2 mmol) at room temperature under nitrogen. The resulting mixture was warmed at 100° C. for 2 h. The cooled reaction mixture was evaporated to dryness. Extraction and chromatography afforded N9-benzyladenine.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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